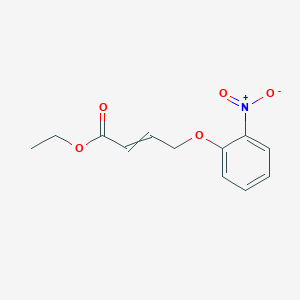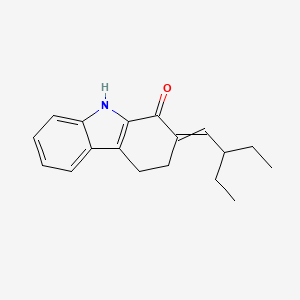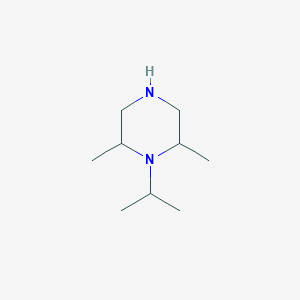![molecular formula C7H11N3O B11724955 (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11724955.png)
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine typically involves the condensation of 1,3-diketones with hydrazine monohydrate. This reaction is followed by the formation of pyrazoline intermediates, which are then oxidized to form pyrazoles . The reaction conditions often include mild temperatures and the use of solvents such as ethanol.
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, may involve catalytic processes. For example, ruthenium-catalyzed hydrogen transfer reactions or copper-catalyzed aerobic oxidative cyclization can be employed to produce pyrazoles in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and various catalysts like ruthenium or copper .
Major Products
The major products formed from these reactions are typically substituted pyrazoles, which can have various functional groups depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: Pyrazole derivatives are used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. For instance, pyrazole compounds can inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole: A basic pyrazole structure with two nitrogen atoms in the ring.
3,5-Dimethylpyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.
1,3,5-Trisubstituted Pyrazoles: Pyrazoles with various substituents at positions 1, 3, and 5.
Uniqueness
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(NZ)-N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-4-7(8-10)6(2)9-11/h4-5,11H,3H2,1-2H3/b9-6- |
Clé InChI |
HBGQPRHSTOKDGN-TWGQIWQCSA-N |
SMILES isomérique |
CCN1C=CC(=N1)/C(=N\O)/C |
SMILES canonique |
CCN1C=CC(=N1)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724900.png)
![4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B11724909.png)

![(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)
![N'-[(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724929.png)

![N'-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11724938.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B11724941.png)
![2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B11724942.png)



